Alocrest

Beschreibung

Historical Context of Vinorelbine within Vinca (B1221190) Alkaloid Research

The story of the vinca alkaloids begins in the 1950s with the investigation of the Madagascar periwinkle plant, Catharanthus roseus. nih.gov Initially, researchers were exploring its traditional use for diabetes, but instead discovered its potent cytotoxic effects. cdnsciencepub.comutppublishing.com This serendipitous finding led to the isolation of the first-generation, naturally occurring vinca alkaloids, most notably vinblastine (B1199706) and vincristine. cdnsciencepub.comwikipedia.org These compounds were among the earliest plant-derived agents to be used clinically against cancer and established a new class of chemotherapeutics known as "spindle poisons" or anti-mitotic agents. nih.govutppublishing.com

Following the clinical success of vinblastine and vincristine, research efforts were directed towards creating new derivatives with an improved therapeutic profile. This led to the development of second-generation semi-synthetic derivatives, including vindesine and, most significantly, vinorelbine. nih.govwikipedia.org Vinorelbine was invented in the 1980s by pharmacist Pierre Potier and his team in France, representing a deliberate effort to rationally design a vinca alkaloid with enhanced efficacy and reduced toxicity compared to its natural predecessors. nih.gov

Evolution of Vinorelbine as a Semi-Synthetic Vinca Alkaloid

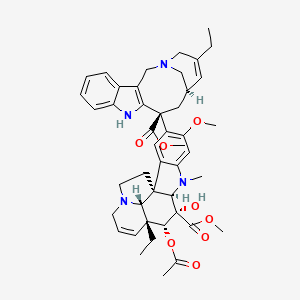

Vinorelbine is not found in nature; it is a semi-synthetic compound derived from the natural vinca alkaloids catharanthine (B190766) and vindoline (B23647), which are extracted from C. roseus. nih.govcreative-biolabs.com Its development was a key step in the evolution of this drug class, focusing on structural modification to optimize its pharmacological properties.

The defining structural difference between vinorelbine and its parent compound, vinblastine, lies in the catharanthine (or velbanamine) moiety of the molecule. nih.govliposomes.ca Specifically, vinorelbine features an eight-membered ring in this part of the structure, whereas natural vinca alkaloids like vinblastine possess a nine-membered ring. creative-biolabs.com This modification makes vinorelbine a 5'-nor-anhydrovinblastine. liposomes.canih.gov The primary goal of this chemical alteration was to create a compound with greater affinity for mitotic microtubules and less interaction with axonal microtubules, the latter being associated with the dose-limiting neurotoxicity of earlier vinca alkaloids. creative-biolabs.comnih.govnih.gov

| Compound | Generation | Origin | Key Structural Feature (Catharanthine Moiety) |

|---|---|---|---|

| Vinblastine | First | Natural | Nine-membered ring |

| Vincristine | First | Natural | Nine-membered ring (differs from Vinblastine by a formyl group on the vindoline nitrogen) |

| Vinorelbine | Second/Third | Semi-synthetic | Eight-membered ring |

Positioning of Vinorelbine in Preclinical Oncology Research Paradigms

In preclinical research, vinorelbine is classified as a cell cycle-specific cytotoxic agent that targets microtubules. wikipedia.orgnih.gov Its mechanism of action is fundamentally different from that of taxanes, another major class of anti-microtubule agents. While taxanes work by preventing the disassembly of microtubules, vinorelbine and other vinca alkaloids prevent their assembly. wikipedia.org

The primary mechanism involves vinorelbine binding to the tubulin protein, inhibiting its polymerization into functional microtubules. nih.govwikipedia.org This disruption of microtubule dynamics is particularly consequential during cell division (mitosis), as it prevents the formation of a proper mitotic spindle. youtube.com Without a functional spindle, chromosomes cannot be segregated correctly, leading to an arrest of the cell cycle in the metaphase (M-phase) stage, which ultimately triggers programmed cell death (apoptosis). wikipedia.orgnih.gov

A crucial finding from preclinical studies was vinorelbine's relative selectivity. Research demonstrated that vinorelbine has a potent inhibitory effect on mitotic microtubule polymerization. nih.gov However, its activity against axonal microtubules is lower, requiring higher concentrations to cause an effect compared to vinblastine and vincristine. nih.govnih.gov This differential activity is believed to be the basis for vinorelbine's reduced neurotoxicity in preclinical animal models. creative-biolabs.comnih.govnih.gov Preclinical studies also showed that vinorelbine possessed a broad spectrum of antitumoral activity against various murine tumors and human tumor xenografts. nih.govnih.gov

| Target | Mechanism of Action | Cellular Outcome | Key Preclinical Finding |

|---|---|---|---|

| Mitotic Microtubules | Inhibits tubulin polymerization | Mitotic arrest at metaphase, leading to apoptosis | High inhibitory activity |

| Axonal Microtubules | Lower inhibitory activity on tubulin polymerization | Less disruption of neuronal structure and function | Lower potential for neurotoxicity compared to first-generation vinca alkaloids |

Overview of Key Research Areas for Vinorelbine

Academic and clinical research on vinorelbine has explored its utility across a range of cancers. The most established areas of study, which led to its regulatory approvals, are in non-small cell lung cancer (NSCLC) and metastatic breast cancer. nih.govnih.gov

Beyond these primary indications, research has investigated its activity in other malignancies, including:

Advanced ovarian cancer nih.gov

Hodgkin's disease nih.gov

Squamous cell head and neck cancer nih.gov

Malignant pleural mesothelioma

More recent and emerging paradigms in oncology research are exploring novel applications and mechanisms of vinorelbine. These contemporary research areas include:

Metronomic Chemotherapy: This involves administering the drug at lower, more frequent doses. Studies are investigating this approach to leverage potential anti-angiogenic effects and improve tolerability. nih.govspandidos-publications.com

Antibody-Drug Conjugates (ADCs): Due to its high cytotoxicity, vinorelbine is being explored as a potential payload for ADCs. creative-biolabs.com This strategy aims to use monoclonal antibodies to deliver the potent cytotoxic agent directly to tumor cells, thereby increasing efficacy and minimizing systemic exposure. creative-biolabs.com

Combination Therapies: Research continues to evaluate vinorelbine in combination with other cytotoxic agents like cisplatin (B142131) and fluorouracil, as well as with targeted therapies and immunotherapy. nih.govspandidos-publications.com

Molecular Mechanisms of Action: Modern studies are delving deeper into its cellular effects, including how it may kill cells independently of mitotic arrest and its potential to more effectively target cells with specific genetic profiles, such as those with mutations in the APC tumor suppressor gene. researchgate.netdntb.gov.ua

Eigenschaften

Key on ui mechanism of action |

Vinca alkaloids are structurally similar compounds composed of two multi-ringed units, _vindoline_, and _catharanthine_. _Vinorelbine tartrate_ is a vinca alkaloid in which the catharanthine component is the target of structural modification,. This structural modification contributes to unique pharmacologic properties.The antitumor activity of vinorelbine tartrate is believed to be owed to the inhibition of mitosis at metaphase via its interaction with tubulin. Vinorelbine is a mitotic spindle poison that interferes with chromosomal segregation during mitosis, also known as cell division. It pauses cells at the _G2/M_ phases, when present at concentrations close to the half maximal inhibitory concentration (IC50). Microtubules, which are derived from polymers of tubulin, are the main target of vinorelbine. The chemical modification used to produce vinorelbine allows for the opening of the eight-member catharanthine ring with the formation of both a covalent and reversible bond with tubulin. The relative contribution of different microtubule-associated proteins in the production of tubulin vary between neural tissue and proliferating cells and this has important functional implications. The ability of vinorelbine to bind specifically to mitotic rather than other microtubules has been shown and may suggest that neurotoxicity is less likely to be a problem than with the molecular mechanism of action. As with other anti-microtubule agents, vinorelbine is known to contribute apoptosis in malignant cells. The exact mechanisms by which this process occurs are complex and many details are yet to be elucidated. The disarray of the microtubule structure has a number of effects, including the induction of tumor suppressor gene _p53_ and activation/inactivation of a number of protein kinases involved in essential signaling pathways, including _p21 WAF1/CIP1_ and _Ras/Raf_, _PKC/PKA_. These molecular changes lead to phosphorylation and consequently inactivation of the apoptosis inhibitor _Bcl2_. This, in turn, results in a decrease in the formation of heterodimers between _Bcl2_ and the pro-apoptotic gene _BAX_, stimulating the sequence of cell apoptosis. Vinorelbine tartrate also possibly interferes with amino acid, cyclic AMP and glutathione metabolism, calmodulin-dependent Ca++-transport ATPase activity, cellular respiration, and nucleic acid and lipid biosynthesis. Vinorelbine is an antimicrotubule antineoplastic agent. Microtubules are organelles that exist in a state of dynamic equilibrium with their components, tubulin dimers. They form an essential part of the mitotic spindle, participate in intracellular transport, and contribute to the cell's shape, rigidity, and motility. Vinorelbine and other vinca alkaloids exert their cytotoxic effects by binding to tubulin, the protein subunit of the spindle microtubules. The formation of vinorelbine-tubulin complexes prevents the polymerization of the tubulin subunits into microtubules and induces depolymerization of microtubules resulting in inhibition of microtubule assembly and cellular metaphase arrest. In addition to the antineoplastic effects of antimicrotubule activity, vinca alkaloids interfere with the microtubule-mediated movement of neurotransmitter substances along neuronal axons resulting in dose-limiting neurotoxicity. Like other vinca alkaloids, vinorelbine reportedly also interferes with amino acid, cyclic AMP, and glutathione metabolism; calmodulin-dependent Ca2+-transport ATPase activity; cellular respiration; and nucleic acid and lipid biosynthesis. Vinflunine blocks mitosis at the metaphase/anaphase transition, leading to apoptosis. The mechanism of the mitotic block is not known. On the basis of results with purified microtubules and in living interphase cells, /investigators/ hypothesized that it involves suppression of spindle microtubule dynamics. The effects of the three Vinca alkaloids on dynamics of centromeres and spindle kinetochore-microtubules /were measured/ by a novel approach involving quantitative time-lapse confocal microscopy in living mitotic human U2OS cells. Green fluorescent protein-labeled centromere-binding protein B was used to mark centromeres and kinetochore-microtubule plus ends. In controls, pairs of centromeres on sister chromatids alternated under tension between increasing and decreasing separation (stretching and relaxing). All three of the Vinca alkaloids suppressed centromere dynamics similarly at concentrations that block mitosis. At concentrations approximating the IC(50)s for mitotic accumulation (18.8 nM vinflunine, 7.3 nM vinorelbine, and 6.1 nM vinblastine), centromere dynamicity decreased by 44%, 25%, and 26%, respectively, and the time centromeres spent in a paused state increased by 63%, 52%, and 36%, respectively. Centromere relaxation rates, stretching durations, and transition frequencies all decreased. Thus all three of the drugs decreased the normal microtubule-dependent spindle tension at the centromeres/kinetochores, thereby preventing the signal for mitotic checkpoint passage. The strong correlation between suppression of kinetochore-microtubule dynamics and mitotic block indicates that the primary mechanism by which the Vinca alkaloids block mitosis is suppression of spindle microtubule dynamics. |

|---|---|

CAS-Nummer |

71486-22-1 |

Molekularformel |

C45H54N4O8 |

Molekulargewicht |

778.9 g/mol |

IUPAC-Name |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C45H54N4O8/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3/t28?,37-,38+,39+,42+,43+,44-,45-/m0/s1 |

InChI-Schlüssel |

GBABOYUKABKIAF-BXZSYHTRSA-N |

Verunreinigungen |

methyl (3aS,4R,5aR,10bR,13aR)-4-(acetyloxy)-3,5-epoxy-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-3H-indolizino[8,1-cd]carbazole-5-carboxylate; methyl (3aR,4R,5S,5aR,10bR,13aR)-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-4,5-dihydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate; (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylic acid; methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-7-bromo-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate; methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(6R,8R)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate; methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(2RS,6R,8S)-4-ethyl-8-(methoxycarbonyl)-2-oxido-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate; leurosine; methyl (1aS,10S,12S,12aR)-10-(3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-5-hydroxy-8-methoxy-5-(methoxycarbonyl)-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazol-9-yl]-1a-ethyl-1a,2,4,9,10,11,12,12a-octahydro-3,12-methano-3H-oxireno[8,9]azacyclodecino[4,3-b]indole-10-carboxylate; (2RS,6R,8S)-8-[(3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-5-hydroxy-8-methoxy-5-(methoxycarbonyl)-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazol-9-yl]-4-ethyl-8-(methoxycarbonyl)-2-methyl-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indolium; methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(7R,9S)-5-ethyl-9-(methoxycarbonyl)-1,4,7,8,9,10-hexahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate |

Isomerische SMILES |

CCC1=CC2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)(C([C@@](C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

Kanonische SMILES |

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

melting_point |

181-183 |

Andere CAS-Nummern |

71486-22-1 |

Physikalische Beschreibung |

Solid |

Haltbarkeit |

Unopened vials of vinorelbine tartrate injection are stable at temperatures up to 25 °C for up to 72 hours. Vinorelbine tartrate injection should not be frozen. |

Löslichkeit |

White to yellow or light brown amorphous powder. MF: C45H54N4O8.2C4H6O6. MW: 1079.12. Aqueous solubility: >1000 mg/ml in distilled water. pH approx 3.5 /Tartrate/ |

Synonyme |

5' Nor anhydrovinblastine 5'-nor-anhydrovinblastine KW 2307 KW-2307 KW2307 Navelbine vinorelbine vinorelbine tartrate |

Herkunft des Produkts |

United States |

Molecular and Cellular Mechanism of Action Research

Elucidation of Tubulin Interaction and Microtubule Dynamics Modulation

Vinorelbine's interaction with tubulin, the protein subunit of microtubules, is central to its mechanism. nih.gov

Specific Binding Sites on Tubulin and Affinity Studies

Vinorelbine binds to β-tubulin subunits at the Vinca-binding domain, located near the positive end of microtubules. nih.govingentaconnect.com This binding site is situated at the longitudinal interface between two tubulin heterodimers, close to the exchangeable GTP-binding site. nih.govuah.es Nuclear Magnetic Resonance (NMR) spectroscopy studies have revealed specific binding sites for vinorelbine on the alpha/beta-tubulin dimer. nih.gov The binding of vinorelbine to soluble tubulin is rapid and reversible, inducing a conformational change that increases tubulin's affinity for itself, which is significant for microtubule stabilization kinetics. nih.govingentaconnect.com

Impact on Microtubule Polymerization and Depolymerization Kinetics

Vinorelbine primarily inhibits the polymerization of purified microtubule protein into microtubules. aacrjournals.orgnih.govmims.com At relatively high concentrations (micromolar levels), vinorelbine inhibits microtubule polymerization in reconstituted systems and in cells. aacrjournals.org The concentration at which polymerization is inhibited by 50% (IC50) for vinorelbine is reported to be 0.80 μm. aacrjournals.org

At lower concentrations, vinorelbine significantly reduces the rate of microtubule dynamics, including both lengthening (growth) and shortening. nih.govingentaconnect.com It slows the microtubule growth rate by 29–32% and increases the mean duration of a growth event. aacrjournals.org Interestingly, while it greatly reduces the duration of shortening by 30–36%, it has little effect on the shortening rate itself. aacrjournals.org This contrasts with vinblastine (B1199706), which reduces both growth and shortening rates. aacrjournals.org

The effects of vinorelbine on microtubule dynamic instability parameters are summarized in the table below:

| Parameter | Control (μm/min or min) | Vinorelbine (0.4 μm) | Change (%) | Source |

| Growth Rate | 0.49 ± 0.04 | 0.34 ± 0.01 | -30.6% | aacrjournals.org |

| Growth Duration | 1.7 ± 0.2 | 2.6 ± 0.3 | +52.9% | aacrjournals.org |

| Percentage of Time Growing | 71% | 82% | +15.5% | aacrjournals.org |

| Shortening Duration | 0.27 ± 0.05 | 0.17 ± 0.02 | -37.0% | aacrjournals.org |

| Catastrophe Frequency | Unchanged | Unchanged | - | aacrjournals.org |

| Rescue Frequency | - | Increased by 60% | +60% | aacrjournals.org |

Effects on Microtubule Stability and Spindle Formation

Vinorelbine, as a microtubule-destabilizing agent, stimulates microtubule depolymerization and destruction of the mitotic spindle at high concentrations. nih.govingentaconnect.com At lower concentrations, it can still block mitotic progression. nih.govingentaconnect.com The rapid and reversible binding of vinorelbine to soluble tubulin induces a conformational change that enhances tubulin's self-affinity, playing a crucial role in microtubule stabilization kinetics. nih.gov This binding significantly reduces the rate of microtubule dynamics, which is important for proper assembly of the mitotic spindle. nih.govingentaconnect.com Consequently, chromosomes at the spindle poles are unable to progress to the spindle equator. nih.govingentaconnect.com

Vinorelbine's action leads to the loss of normal microtubule function, which can result in cell death following prolonged mitotic arrest. nih.gov It also induces the formation of tubulin paracrystals, a characteristic shared with other Vinca (B1221190) alkaloids. aacrjournals.orgnih.gov

Research on Vinorelbine's Preferential Binding to Mitotic Microtubules

A key characteristic of vinorelbine is its preferential binding to mitotic microtubules compared to axonal microtubules. drugbank.combccancer.bc.cageneesmiddeleninformatiebank.nlhpra.iepatsnap.com This selectivity is believed to contribute to a potentially lower neurotoxicity profile compared to other Vinca alkaloids like vincristine. drugbank.combccancer.bc.caresearchgate.net Studies have shown that toxicity against axonal microtubules typically occurs at significantly higher vinorelbine concentrations (30 to 40 mol/L) than those required for maximal antitumor effect (5 mol/L). cancernetwork.com

Quantitative Analysis of Centromere Dynamics in Response to Vinorelbine

Quantitative time-lapse confocal microscopy studies in living mitotic human U2OS cells have investigated the effects of vinorelbine on centromere dynamics. biocrick.comaacrjournals.orgresearchgate.net Vinorelbine, at concentrations approximating its IC50 for mitotic accumulation (7.3 nM), significantly suppresses centromere dynamics. biocrick.comaacrjournals.orgresearchgate.net

The observed effects on centromere dynamics are summarized in the table below:

| Parameter | Control | Vinorelbine (7.3 nM) | Change (%) | Source |

| Centromere Dynamicity | - | Decreased by 25% | -25% | biocrick.comaacrjournals.orgresearchgate.net |

| Time in Paused State | - | Increased by 52% | +52% | biocrick.comaacrjournals.orgresearchgate.net |

| Relaxation Rates | - | Decreased | - | biocrick.comaacrjournals.org |

| Stretching Durations | - | Decreased | - | biocrick.comaacrjournals.org |

| Transition Frequencies | - | Decreased | - | biocrick.comaacrjournals.org |

This suppression of centromere dynamics, which reflects reduced tension on kinetochores/centromeres due to altered microtubule dynamics, is strongly correlated with vinorelbine's ability to block mitosis and inhibit tumor cell growth. biocrick.comaacrjournals.orgresearchgate.net

Investigations into Cell Cycle Perturbations

Vinorelbine is a cell-cycle-specific agent, primarily acting during the M (mitosis) phase. bccancer.bc.cacancernetwork.com It blocks mitosis at the G2-M phase, leading to cell death either in interphase or at the subsequent mitosis. drugbank.comingentaconnect.comgeneesmiddeleninformatiebank.nlhpra.ie At concentrations close to its half-maximal inhibitory concentration (IC50), vinorelbine pauses cells at the G2/M phases. drugbank.com

Studies have shown that vinorelbine treatment causes a concentration-dependent G2/M phase arrest in various cell lines. nih.govresearchgate.netresearchgate.net For instance, a 100 nM concentration of vinorelbine led to increases in both the G2/M and S-phase fractions in A498 cells, while a 10 nM dose caused significant G2/M arrest in 786-O cells. nih.gov This G2/M arrest can be attenuated under severe hypoxic conditions, which can shift cells into the G1 phase, making them less sensitive to vinorelbine. spandidos-publications.com

The cell cycle effects of vinorelbine are crucial to its antitumour activity, as the disruption of microtubule dynamics during mitosis prevents proper chromosomal segregation. drugbank.comnih.gov

Pathways of Apoptosis and Programmed Cell Death

Apoptosis Independent of Mitotic Arrest Research

Vinorelbine demonstrates the capacity to induce apoptosis in cancer cells independently of a prolonged mitotic arrest, a mechanism distinct from many other microtubule-targeting agents. Studies have shown that vinorelbine can effectively kill cells during interphase. For instance, in U2OS osteosarcoma cells, vinorelbine treatment significantly induced cell death during interphase, in contrast to nocodazole, which primarily caused cell death in mitotic cells (P=0.0001). researchgate.netnih.gov The probability of cell death entry was not influenced by the initial cell cycle stage in vinorelbine-treated cells (P=0.26), suggesting a cell cycle-independent apoptotic pathway. nih.gov

A key mediator of vinorelbine-induced cell death is the pro-apoptotic protein BIM (BCL2L11), which is recruited to mitochondria. researchgate.netnih.govnih.govbiologists.com This recruitment is notably enhanced in cells lacking the Adenomatous Polyposis Coli (APC) tumor suppressor, indicating a selective efficacy in APC-deficient cells. researchgate.netnih.govnih.govbiologists.com Furthermore, while depletion of p53 can reduce cellular sensitivity to vinorelbine, this effect is observed only in the presence of wild-type APC, highlighting the interplay between p53 and APC status in mediating vinorelbine's apoptotic effects. researchgate.netnih.govnih.govbiologists.com

Table 1: Vinorelbine's Apoptosis Induction (Interphase vs. Mitosis)

| Treatment | Cell Cycle Stage of Death | Statistical Significance (vs. Nocodazole) | Key Mediator |

| Vinorelbine | Interphase | P=0.0001 | BIM (BCL2L11) |

| Nocodazole | Mitotic | P=0.002 | Not specified |

Enhancement of Apoptosis by Combination Agents (e.g., TRAIL)

Vinorelbine's apoptotic effects can be significantly enhanced when combined with other therapeutic agents, particularly TNF-related apoptosis-inducing ligand (TRAIL). Preclinical studies in non-small cell lung cancer (NSCLC) cell lines (e.g., A549) and in vivo models demonstrated that the combination of TRAIL and vinorelbine resulted in a more potent antitumor effect and induced more severe apoptosis in tumor tissue compared to either agent alone (P<0.05). nih.govspandidos-publications.comresearchgate.net This synergistic effect is mediated by the upregulation of key proteins in the mitochondrial apoptotic pathway, such as Bax and caspase-3 (P<0.01 for combination vs. single agents). nih.govspandidos-publications.comresearchgate.net Concurrently, the anti-apoptotic protein Bcl-2 mRNA levels were downregulated, while Bax mRNA levels were upregulated in the combination group. nih.govresearchgate.net

Beyond TRAIL, vinorelbine has shown synergistic apoptotic enhancement with other compounds. For instance, low concentrations (1 nM) of paclitaxel (B517696) in combination with vinorelbine led to enhanced cell killing by apoptosis (P<0.05) in human lung adenocarcinoma A-549 cells. nih.gov In hepatocellular carcinoma (HCC) patient-derived xenograft (PDX) models, the combination of vinorelbine with sorafenib (B1663141) significantly enhanced apoptosis, evidenced by increased expression of cleaved PARP. mdpi.com Furthermore, vinorelbine combined with oxaliplatin (B1677828) demonstrated synergistic effects in inducing apoptosis in NSCLC cells, acting via the PI3K/AKT/ABCG2 axis. phcog.com Meperidine has also been shown to increase the apoptotic effect of vinorelbine in the HL-60 acute promyelocytic leukemia cell line. longdom.org

Table 2: Apoptosis Enhancement by Vinorelbine Combinations

| Combination Agent | Cell Line/Model | Observed Effect on Apoptosis | Key Molecular Changes |

| TRAIL | A549 (NSCLC) | More potent apoptosis (P<0.01 early apoptosis) nih.gov | Upregulation of Bax, Caspase-3; Downregulation of Bcl-2 mRNA nih.govresearchgate.net |

| Paclitaxel | A-549 (Lung Adenocarcinoma) | Enhanced cell killing (P<0.05) nih.gov | Not specified for this combination |

| Sorafenib | HCC PDX models | Enhanced induction (increased cleaved PARP) mdpi.com | Increased cleaved PARP mdpi.com |

| Oxaliplatin | NSCLC cells | Synergistic induction phcog.com | Via PI3K/AKT/ABCG2 axis phcog.com |

| Meperidine | HL-60 (APL) | Increased apoptotic effect longdom.org | Decreased Bcl-2, increased Caspase-3 activation longdom.org |

Other Investigated Cellular Effects

Modulation of Autophagy Pathways

Autophagy, a cellular recycling process, plays a complex role in cancer, sometimes promoting survival and other times contributing to cell death. Research indicates that autophagy can be an induced mechanism in metastatic cancer cells to evade death from various stresses, including chemotherapy. researchgate.netnih.gov Studies have investigated how vinorelbine modulates autophagy pathways and its impact on drug sensitivity. For instance, in lung adenocarcinoma cells (AS2 and A549), it was found that autophagy regulates vinorelbine sensitivity through its influence on continued Keap1-mediated reactive oxygen species (ROS) generation. researchgate.netnih.gov

The effect of vinorelbine on autophagy can be context-dependent. In Huh7.5.1 cells, vinorelbine induced cytotoxic autophagy, whereas in HA22T cells, it led to cytoprotective autophagy. oncotarget.com This suggests that the outcome of autophagy modulation by vinorelbine can vary based on the specific cancer cell type and its metabolic characteristics. Furthermore, in breast cancer cells (MDA-MB-231 and BT-549), exposure to a metronomic combination of 5-fluorouracil (B62378) and vinorelbine induced the expression of autophagy markers, such as LC3A/B. oncotarget.com These findings underscore the intricate relationship between vinorelbine, autophagy, and cellular responses in different cancer contexts.

Senescence Induction Studies

Cellular senescence is characterized as a stable state of cell cycle arrest, where cells cease dividing but remain metabolically active. Inducing tumor cells into a senescent state is considered a potential barrier to tumor development. mdpi.comfrontiersin.org Vinorelbine has been identified among several anticancer drugs capable of mediating therapy-induced senescence (TIS). oncotarget.comoup.com

Preclinical studies have provided evidence for vinorelbine's role in senescence induction. For example, in breast cancer cell lines MDA-MB-231 and BT-549, treatment with a metronomic combination of 5-fluorouracil and vinorelbine resulted in increased activity of senescence-associated β-galactosidase (SA-β-gal), a widely recognized biomarker for cellular senescence. oncotarget.com Senescent cells typically exhibit distinct morphological changes, including an increase in cellular volume and a flattened appearance. nih.gov These studies suggest that vinorelbine, particularly in combination regimens, can contribute to the induction of a senescent phenotype in cancer cells, thereby potentially limiting their proliferative capacity.

Preclinical Research on Angiogenesis Inhibition

Vinorelbine has demonstrated significant anti-angiogenic effects in various preclinical models. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Metronomic chemotherapy, involving the protracted administration of low, sub-toxic doses of chemotherapy, is a strategy often employed to primarily target tumor angiogenesis. spandidos-publications.comaacrjournals.org

In vitro studies using human umbilical vein endothelial cells (HUVECs) showed that metronomic concentrations of vinorelbine (e.g., 10 nM) inhibited critical steps of the angiogenic process, including endothelial cell proliferation, migration, tube formation, and sprouting. spandidos-publications.comnih.gov Notably, these inhibitory effects on migration, tube formation, and sprouting were maintained even under severe hypoxic conditions, although severe hypoxia did reduce vinorelbine's anti-proliferative effect. spandidos-publications.comnih.gov The anti-angiogenic action of vinorelbine is also linked to its pro-apoptotic effects on endothelial cells, as evidenced by a decrease in the anti-apoptotic Bcl-2 protein and the Bcl-2/Bax ratio in normoxia. spandidos-publications.com

In combination therapies, vinorelbine's anti-angiogenic activity is further highlighted. When combined with sorafenib in HCC PDX models, vinorelbine significantly inhibited tumor angiogenesis, leading to notable reductions in microvessel density and blood vessel size. mdpi.com This enhanced anti-angiogenic activity may be partly attributed to the downregulation of the FAK signaling pathway. mdpi.com Similarly, the combination of metronomic vinorelbine with Endostar, an angiogenesis inhibitor, significantly enhanced anti-tumor and anti-angiogenic responses in a xenograft model of human lung cancer, resulting in decreased expression of CD31, VEGF, HIF-1α, and circulating endothelial progenitor cells (CEPs). nih.govresearchgate.net

Table 3: Preclinical Angiogenesis Inhibition by Vinorelbine

| Model/Cell Type | Vinorelbine Concentration (Example) | Anti-Angiogenic Effects Observed | Key Molecular/Cellular Changes |

| HUVECs | 10 nM (Metronomic) | Inhibition of proliferation, migration, tube formation, sprouting spandidos-publications.comnih.gov | Decreased Bcl-2, Bcl-2/Bax ratio (normoxia) spandidos-publications.com |

| HCC PDX models | N/A (Combination w/ Sorafenib) | Reduced microvessel density, blood vessel size mdpi.com | Downregulation of FAK signaling pathway mdpi.com |

| Lung Cancer Xenograft | Metronomic (Combination w/ Endostar) | Decreased CD31, VEGF, HIF-1α, CEPs nih.govresearchgate.net | Inhibition of tumor angiogenesis nih.govresearchgate.net |

Effects on Cell Migration and Invasion in In Vitro Models

Vinorelbine has been shown to modulate cell migration and invasion, critical processes in cancer metastasis, in various in vitro models. In C6 glioma cells, vinorelbine-loaded liposomes demonstrated strong inhibitory effects on both vasculogenic mimicry (VM) channels and cellular migration. tandfonline.com

Studies on non-small cell lung cancer (NSCLC) A549 cells revealed that vinorelbine (20 μM) significantly decreased the relative migration rate of cancer cells. mdpi.com However, the effects can be complex and concentration-dependent. In 4T1 breast cancer cells, low concentrations of vinorelbine combined with cisplatin (B142131) or 5-fluorouracil were observed to suppress apoptosis while stimulating migration and invasion. Conversely, higher concentrations of these combinations inhibited proliferation and promoted apoptosis, migration, and invasion, illustrating a dual-directional pharmacological action. spandidos-publications.com

In transitional cell bladder carcinoma, vinorelbine effectively inhibited the invasiveness and motility of MB-49 cells in a dose-dependent manner, even at non-cytotoxic concentrations. nih.gov Research into vinorelbine-resistant breast cancer cell lines also highlighted diverse responses, with one resistant subline (BC-DS) showing increased migration capability and another (BC-TS) exhibiting reduced migration capability. spandidos-publications.com Furthermore, the combination of vinorelbine with oxaliplatin achieved synergistic effects in suppressing cell migration and invasion in NSCLC cells. phcog.com Vinorelbine treatment has also been reported to decrease tumor cell reattachment and reduce other metastatic phenotypes, such as microtentacles and tumor cell clustering, more profoundly than its effect on tumor cell viability in certain models. researchgate.net

Table 4: Effects of Vinorelbine on Cell Migration and Invasion (In Vitro)

| Cell Line/Model | Vinorelbine Concentration/Context | Observed Effect on Migration/Invasion | Notes |

| C6 Glioma Cells | Liposome-loaded vinorelbine | Strong inhibition of VM channels and migration tandfonline.com | |

| A549 (NSCLC) | 20 μM | Significantly decreased migration rate mdpi.com | |

| 4T1 Breast Cancer Cells | Low concentrations (combination) | Stimulated migration and invasion spandidos-publications.com | Dual-directional effect; higher concentrations promoted migration/invasion spandidos-publications.com |

| MB-49 Bladder Carcinoma | Non-cytotoxic doses | Inhibited invasiveness and motility nih.gov | Dose-dependent inhibition nih.gov |

| Breast Cancer Resistant Sublines | N/A (resistance studies) | Varied: increased (BC-DS) or reduced (BC-TS) migration spandidos-publications.com | Highlights diverse responses spandidos-publications.com |

| NSCLC Cells | Combination with Oxaliplatin | Synergistic suppression of migration and invasion phcog.com | |

| CTCs (various models) | N/A | Decreased reattachment, reduced microtentacles and clustering researchgate.net | More pronounced effect on metastatic phenotypes than cell viability researchgate.net |

Chemical Synthesis and Structural Modification Research

Elucidation of Vinorelbine Chemical Synthesis Pathways

Vinorelbine is a semi-synthetic vinca (B1221190) alkaloid, meaning it is derived from naturally occurring precursors through chemical modification. wikipedia.orgcreative-biolabs.comnih.gov The primary starting materials are catharanthine (B190766) and vindoline (B23647), two monomeric indole (B1671886) alkaloids extracted from the Madagascar periwinkle, Catharanthus roseus. wikipedia.orgthieme-connect.com The synthesis of vinorelbine fundamentally involves the coupling of these two precursors to form a dimeric structure, followed by a key structural rearrangement.

A critical intermediate in the synthesis is α-3',4'-anhydrovinblastine (AVLB), which is formed by the coupling of catharanthine and vindoline. thieme-connect.comresearchgate.netwikipedia.orgnih.gov This coupling can be accomplished through several distinct pathways:

Enzymatic Coupling : Mimicking the natural biosynthetic process, this method utilizes peroxidases, such as horseradish peroxidase (HRP) or the specific C. roseus enzyme CrPrx1, to catalyze the reaction. thieme-connect.comwikipedia.orgacs.org The process involves the oxidation of catharanthine, which then reacts with vindoline to form an iminium intermediate. This intermediate is subsequently reduced to anhydrovinblastine (B1203243). wikipedia.org

Chemical Coupling : Various chemical methods have been developed to achieve this coupling with high efficiency and stereoselectivity.

One common approach is a modified Polonovski reaction. In this method, catharanthine is first oxidized to a reactive N-oxide. In the presence of trifluoroacetic anhydride (B1165640), this enables a nucleophilic attack by vindoline. The resulting iminium intermediate is then reduced, typically with sodium borohydride, to yield anhydrovinblastine. thieme-connect.com

Another biomimetic approach employs an Iron(III)-promoted coupling of the two monomers. nih.gov

A highly efficient method uses a triarylaminium radical cation, such as tris(4-bromophenyl)aminium hexachloroantimonate (BAHA), as an oxidant. This reaction, conducted in an aqueous acidic environment, provides anhydrovinblastine in excellent yield with complete control over the stereochemistry at the newly formed C16' position. nih.gov

Once anhydrovinblastine is obtained, it undergoes a crucial transformation to yield vinorelbine. This step involves a skeletal rearrangement that contracts the nine-membered ring of the catharanthine moiety into a more constrained eight-membered ring. creative-biolabs.comacs.org One reported method for this conversion involves a sequential reaction of anhydrovinblastine with N-bromosuccinimide and trifluoroacetic acid, followed by treatment with silver tetrafluoroborate. wikipedia.org An alternative pathway involves oxidation of anhydrovinblastine to its N-oxide using metachloroperbenzoic acid (mCPBA), which then undergoes ring opening and rearrangement with trifluoroacetic anhydride in the presence of water to form vinorelbine. google.com

Other synthetic strategies have also been explored, including starting from different vinca alkaloids like leurosine or vinblastine (B1199706) itself. wikipedia.orggoogle.com For instance, a concise synthesis from leurosine involves its deoxygenation to anhydrovinblastine, which is then converted to vinorelbine. wikipedia.org

| Synthesis Pathway | Key Reagents/Catalysts | Intermediate | Key Transformation |

| Enzymatic Coupling | Peroxidase (e.g., HRP, CrPrx1) | Iminium intermediate | Catharanthine-Vindoline Coupling |

| Modified Polonovski Reaction | Trifluoroacetic anhydride, NaBH₄ | Iminium intermediate | Catharanthine-Vindoline Coupling |

| Radical Cation Promoted Coupling | BAHA, HCl/TFE | - | Diastereoselective Coupling |

| Conversion to Vinorelbine | NBS, TFA, AgBF₄ | Anhydrovinblastine | Ring Contraction |

| Alternative Conversion | mCPBA, TFAA, H₂O | Anhydrovinblastine N-oxide | Ring Contraction |

Structure-Activity Relationship (SAR) Studies of Vinorelbine and Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. gardp.orgimmutoscientific.com For vinorelbine, SAR studies provide critical insights for the rational design of new derivatives with potentially enhanced potency, selectivity, or improved pharmacological properties. immutoscientific.com

Research has shown that modifications to both the vindoline (lower) and catharanthine (upper) portions of the vinorelbine molecule can significantly impact its biological activity.

Modifications on the Vindoline Moiety : The vindoline part of the molecule offers several sites for chemical modification. One study focused on the synthesis and evaluation of a series of 3-demethoxycarbonyl-3-acylamide methyl vinorelbine derivatives. nih.gov The investigation revealed that the methoxycarbonyl group at the C3 position is not essential for activity and can be replaced with various acylamide groups. A key finding from this SAR study was that the size of the substituent on the amide group was a critical determinant of the resulting cytotoxic activity against the A549 human non-small cell lung cancer cell line. nih.gov This highlights the sensitivity of the molecule's activity to steric bulk in this region.

Modifications on the Catharanthine Moiety : The upper, catharanthine-derived portion of the molecule is also a target for modification. It has been reported that alterations in the D' ring of the catharanthine unit can lead to significant changes in the way the molecule interacts with its biological target, tubulin. acs.org

These SAR studies are crucial for guiding the synthesis of new analogues. By systematically altering different parts of the vinorelbine scaffold and assessing the resulting changes in biological activity, researchers can build a comprehensive understanding of the structural requirements for potent anti-tubulin and cytotoxic effects.

| Modification Site | Structural Change | Observed Impact on Activity | Reference |

| C3 (Vindoline) | Replacement of methoxycarbonyl with various acylamide groups | Cytotoxicity is highly dependent on the size of the acylamide substituent. | nih.gov |

| D' Ring (Catharanthine) | Structural modifications | Can induce dramatic changes in tubulin interactions. | acs.org |

Development of Novel Vinorelbine Analogues with Modified Pharmacological Profiles

Building on SAR insights, significant effort has been dedicated to the development of novel vinorelbine analogues with the goal of improving its therapeutic index. mdpi.comnih.gov This involves synthesizing derivatives with modified chemical structures to achieve enhanced antitumor activity or altered pharmacological profiles. nih.gov

One successful strategy involved the creation of 3-demethoxycarbonyl-3-acylamide methyl vinorelbine derivatives. Within this series, a specific compound, designated 7y, demonstrated comparable in vivo antitumor activity to the parent vinorelbine in xenograft models, indicating that this class of analogues holds therapeutic potential. nih.gov

Another approach to creating novel analogues is the modification of the catharanthine skeleton. For example, 14,15-cyclopropanovinorelbine, an analogue containing a fused cyclopropane (B1198618) ring, was synthesized via the ring contraction of its corresponding anhydrovinblastine precursor. mdpi.com The introduction of such rigid structures can significantly alter the conformation and binding properties of the molecule.

Furthermore, the development of hybrid molecules represents another innovative direction. Researchers have successfully coupled vindoline to other pharmacophores, such as the methyl ester of tryptophan, and conjugated these hybrids to carrier peptides like octaarginine to potentially modify their delivery and cellular uptake. mdpi.com The synthesis of fluorinated derivatives of catharanthine and vindoline has also been explored, with some of these novel compounds showing promising antitumor activity. mdpi.com

The overarching goal of these synthetic endeavors is to generate new chemical entities based on the vinorelbine scaffold that exhibit superior performance as anticancer agents, either through increased potency against cancer cells or a more favorable toxicity profile. acs.org

Impact of Specific Structural Modifications (e.g., Eight-Membered Catharanthine Ring)

The defining structural feature that differentiates vinorelbine from its natural congeners, vinblastine and vincristine, is the contraction of the catharanthine ring system. acs.org In vinorelbine, the catharanthine (also known as the velbenamine) moiety contains an eight-membered ring, whereas in the naturally occurring alkaloids, it is a nine-membered ring. creative-biolabs.com This one-atom difference, a direct result of the semi-synthetic rearrangement of the anhydrovinblastine intermediate, has profound consequences for the molecule's pharmacological properties. acs.org

This structural modification significantly alters how vinorelbine interacts with its cellular target, tubulin. The chemical change allows for the opening of the eight-membered ring, which facilitates the formation of both covalent and reversible bonds with tubulin subunits. nih.gov This distinct binding mechanism is believed to be a key contributor to vinorelbine's unique activity profile.

A critical outcome of this structural change is an increased selectivity for mitotic microtubules over axonal microtubules. nih.gov While all vinca alkaloids disrupt microtubule function, leading to cell cycle arrest, interference with axonal microtubules is a primary cause of the dose-limiting neurotoxicity associated with this class of drugs. nih.gov Vinorelbine requires higher concentrations to affect axonal microtubules compared to vinblastine or vincristine. nih.gov This selectivity is presumed to be the molecular basis for the observed lower neurotoxicity of vinorelbine, a significant clinical advantage. nih.govgoogle.comnih.gov

Preclinical Research Methodologies and Models

In Vitro Cellular Models for Vinorelbine Research

In the preclinical evaluation of vinorelbine, a variety of in vitro cellular models are employed to elucidate its mechanisms of action, identify potential therapeutic applications, and explore mechanisms of resistance. These models range from well-established cancer cell lines to more complex three-dimensional culture systems.

Utilization of Established Cancer Cell Lines

Established cancer cell lines are fundamental tools in vinorelbine research, providing reproducible and cost-effective systems to study its cytotoxic and antimitotic effects across different cancer types.

A549 (Non-Small Cell Lung Cancer): The A549 cell line is frequently used to investigate vinorelbine's efficacy in non-small cell lung cancer (NSCLC). Studies have shown that vinorelbine inhibits the growth of A549 cells in a dose-dependent manner. iiarjournals.orgnih.gov For instance, the IC50 (the concentration required to inhibit the growth of 50% of cells) for vinorelbine in A549 cells has been reported to be approximately 27.40 nM after 48 hours of treatment. nih.gov Research has also explored the combination of vinorelbine with other agents, such as TNF-related apoptosis-inducing ligand (TRAIL), which was found to enhance vinorelbine-induced apoptosis in A549 cells. spandidos-publications.com Furthermore, investigations into drug resistance mechanisms have been conducted using cisplatin-resistant A549/DDP cells, where vinorelbine was shown to increase sensitivity to cisplatin (B142131). semanticscholar.org The compound also potently induces stress granules in A549 cells. nih.gov

BCap37 (Breast Cancer): In breast cancer research, the BCap37 cell line has been instrumental in developing and characterizing vinorelbine-resistant models. spandidos-publications.com Researchers have successfully established two vinorelbine-resistant sublines, BC-DS and BC-TS, from the parental BCap37 cells. These resistant cell lines exhibit different biological characteristics and levels of P-glycoprotein overexpression, providing valuable models to study the mechanisms of multidrug resistance (MDR) in breast cancer. spandidos-publications.com

4T1 and EMT6 (Breast Cancer): The murine breast cancer cell lines 4T1 and EMT6 are commonly used in immunocompetent mouse models to study the interplay between chemotherapeutics and the immune system. Research has utilized these models to investigate the effects of different doses of vinorelbine on the landscape of circulating and tumor-infiltrating immune cells, finding that it can be used to obtain synergy with anti-PD-L1 checkpoint inhibitors. nih.gov

U2OS (Osteosarcoma): The human osteosarcoma cell line, U2OS, is a valuable tool for studying the detailed effects of vinorelbine on mitotic progression and microtubule dynamics. aacrjournals.orgaacrjournals.org Research using U2OS cells has demonstrated that vinorelbine suppresses the dynamic movements of centromeres in a concentration-dependent manner, which correlates with mitotic block. aacrjournals.org These cells have also been used to show that vinorelbine can induce cell death during interphase, independent of mitotic arrest, and that cells lacking the APC tumor suppressor are more sensitive to its effects. nih.gov Additionally, U2OS cells have been used to study the formation of stress granules induced by vinca (B1221190) alkaloids like vinorelbine. nih.gov

| Cell Line | Cancer Type | Key Research Findings with Vinorelbine | Citations |

| A549 | Non-Small Cell Lung Cancer | Dose-dependent growth inhibition (IC50 ~27.40 nM) nih.gov; Synergizes with TRAIL to enhance apoptosis spandidos-publications.com; Reverses cisplatin resistance semanticscholar.org; Induces stress granules nih.gov | iiarjournals.orgnih.govspandidos-publications.comsemanticscholar.orgnih.gov |

| BCap37 | Breast Cancer | Used to develop and characterize vinorelbine-resistant sublines (BC-DS and BC-TS) to study multidrug resistance spandidos-publications.com | spandidos-publications.com |

| 4T1 / EMT6 | Breast Cancer | Used in immunocompetent models to study immunomodulatory effects and synergy with checkpoint inhibitors nih.gov | nih.gov |

| U2OS | Osteosarcoma | Suppresses centromere dynamics leading to mitotic block aacrjournals.org; Induces interphase cell death, particularly in APC-deficient cells nih.gov; Used to study drug-induced stress granule formation nih.gov | nih.govaacrjournals.orgaacrjournals.orgnih.gov |

Primary Cell Culture Applications

While established cell lines are invaluable, primary cell cultures, derived directly from patient tumors, offer a model that more closely recapitulates the biological characteristics of the original tumor. In the context of vinorelbine research, primary cells are often used to establish patient-derived xenograft (PDX) models. For instance, studies on hepatocellular carcinoma (HCC) have utilized primary cells from 16 different HCC patients to create PDX models. nih.govmdpi.com The in vitro radiosensitivity of these primary-derived cells was first determined before implanting them into mice to test the efficacy of vinorelbine as a radiosensitizer. nih.govmdpi.com This approach allows for the investigation of treatment responses in a heterogeneous population, reflecting the clinical diversity of the disease.

High-Throughput Screening Methodologies for Vinorelbine Efficacy

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify new drug candidates or new mechanisms for existing drugs. A recent HTS of FDA-approved drugs identified vinorelbine as a modulator of Yes-associated protein (YAP), a key transcription factor in the Hippo pathway that is often dysregulated in cancer. nih.gov The screen, which analyzed the effect of compounds on the cellular localization of YAP, found that microtubule inhibitors, including vinorelbine, promoted the nuclear localization and transcriptional activation of YAP. nih.gov This discovery, facilitated by HTS and validated with NanoBiT technology, opens new avenues for understanding the complex cellular effects of vinorelbine and suggests novel therapeutic strategies for cancers driven by YAP. nih.gov

In Vivo Animal Models

In vivo animal models, particularly xenografts, are critical for evaluating the systemic efficacy, pharmacokinetics, and pharmacodynamics of vinorelbine in a whole-organism context.

Xenograft Models

Xenograft models involve the transplantation of human tumor cells or tissues into immunodeficient mice. These models are widely used to test the antitumor activity of vinorelbine against various human cancers.

Human Lung Cancer: Numerous studies have used human lung cancer xenografts to assess vinorelbine's efficacy. In a model using NCI-H460 non-small cell lung cancer cells, the combination of vinorelbine with the Bcl-2 antisense oligonucleotide oblimersen was more effective at inhibiting tumor growth than either agent alone. aacrjournals.org Another study using 973 lung adenocarcinoma cells showed that vinorelbine possesses radiosensitizing properties, enhancing the tumor growth delay caused by radiation. mattioli1885journals.com The combination of metronomic vinorelbine with Endostar also demonstrated enhanced anti-tumor and anti-angiogenic effects in a Lewis lung carcinoma model. nih.gov Furthermore, liposomal formulations of vinorelbine have been shown to increase drug accumulation in tumor tissues and improve therapeutic efficacy in NSCLC xenografts. plos.org

Breast Cancer: Xenograft models have been crucial in studying vinorelbine's activity in breast cancer, especially in aggressive subtypes. In a patient-derived orthotopic xenograft (PDOX) model of a triple-negative matrix-producing breast carcinoma, vinorelbine significantly suppressed tumor growth. iiarjournals.orgnih.govresearchgate.net Studies using the MDA-MB-231BR model of brain metastases from breast cancer have provided critical insights into the drug's ability to cross the blood-tumor barrier, finding that while exposure was restricted in most brain metastases, it was still detectable. nih.govresearchgate.net

| Xenograft Model | Key Findings with Vinorelbine | Citations |

| Human Lung Cancer (NCI-H460, 973 cells, Lewis) | Combination with oblimersen enhances antitumor activity aacrjournals.org; Acts as a radiosensitizer mattioli1885journals.com; Metronomic dosing with Endostar improves anti-angiogenic effects nih.gov; Liposomal delivery increases tumor accumulation plos.org | aacrjournals.orgmattioli1885journals.comnih.govplos.org |

| Hepatoma / HCC (PDX models) | Combination with sorafenib (B1663141) shows high response rate (86.4%) and prolongs survival nih.gov; Augments radiotherapy efficacy without increased toxicity nih.govmdpi.com; Synergizes with mTOR inhibitors (everolimus) mdpi.com | nih.govmdpi.comnih.govmdpi.comresearchgate.netresearchgate.net |

| Breast Cancer (PDOX, MDA-MB-231BR) | Suppresses growth in triple-negative breast cancer PDOX models iiarjournals.orgnih.govresearchgate.net; Demonstrates limited but detectable penetration into brain metastases nih.govresearchgate.net | iiarjournals.orgnih.govresearchgate.netnih.govresearchgate.net |

Syngeneic Models (e.g., Triple-Negative Breast Cancer Models)

Syngeneic mouse models, which involve the transplantation of tumors into immunocompetent mice of the same genetic background, are crucial for studying the interplay between the immune system and cancer therapies. In the context of vinorelbine research, these models have been instrumental, particularly in triple-negative breast cancer (TNBC).

Studies have utilized syngeneic models of TNBC, such as those generated by injecting 4T1 or EMT6 cancer cells into the mammary fat pad of BALB/c mice. aacrjournals.orgaacrjournals.org These models, which can be resistant (4T1) or moderately responsive (EMT6) to checkpoint inhibitors, allow for the investigation of vinorelbine's efficacy in combination with other agents. aacrjournals.org For instance, research has shown that combining vinorelbine with cyclophosphamide (B585) can enhance the effectiveness of anti-PD-1 checkpoint inhibitors, leading to abrogated tumor growth in both 4T1 and EMT6 models. aacrjournals.org These studies highlight the importance of CD3+CD4+ and CD3+CD8+ T cells, as well as CD11b+ monocyte/macrophage dendritic cells, in the antitumor response elicited by this combination therapy. aacrjournals.org

The 4T1 model is also used to study metastatic disease, where tumors are surgically removed to observe the development of lung metastases. nih.gov This allows for the evaluation of therapies on both local and systemic tumor control. nih.gov The use of luciferase-expressing cancer cell lines (4T1-LUC and EMT6-LUC) further enables the monitoring of tumor growth and metastatic spread through in vivo imaging. aacrjournals.orgaacrjournals.org

The selection of appropriate syngeneic models is critical, as different models can exhibit varying sensitivities to therapies. For example, while some TNBC models are sensitive to anti-mitotic agents, others, like certain osteosarcoma models, are not generally considered responsive. frontiersin.org This underscores the need to use a panel of models to obtain a comprehensive understanding of a drug's potential clinical utility. frontiersin.org

Table 1: Examples of Syngeneic Models in Vinorelbine Research

| Cell Line | Cancer Type | Mouse Strain | Key Research Application |

| 4T1 | Triple-Negative Breast Cancer | BALB/c | Studying local and metastatic tumor growth, resistance to checkpoint inhibitors. aacrjournals.orgaacrjournals.orgnih.gov |

| EMT6 | Triple-Negative Breast Cancer | BALB/c | Investigating response to combination therapies with checkpoint inhibitors. aacrjournals.orgaacrjournals.orgaacrjournals.org |

| A20 | B cell lymphoma | BALB/c | Evaluating the systemic effects of vinorelbine on the immune system. nih.gov |

Genetically Engineered Mouse Models (GEMMs) for Vinorelbine Studies

Genetically engineered mouse models (GEMMs) are powerful tools in preclinical cancer research as they allow for the study of tumors that arise spontaneously in an immunocompetent host, closely mimicking human disease. embopress.org These models are created by modifying the mouse genome to include specific cancer-causing mutations, providing insights into tumor initiation, progression, and response to therapy. embopress.orgnih.gov

In the context of vinorelbine research, GEMMs can be used to investigate the efficacy of the drug in tumors with specific genetic profiles. For example, GEMMs of breast cancer with mutations in the PI3K signaling pathway can be used to test the effectiveness of vinorelbine in combination with PI3K inhibitors. nih.gov Similarly, GEMMs can be used to study mechanisms of resistance to vinorelbine and to identify biomarkers that predict response to treatment. ascopubs.org

The development of advanced GEMMs, which more accurately reflect the genetic complexity of human cancers, is an ongoing area of research. nih.gov These models, in conjunction with patient-derived data, can help to identify the most effective combination therapies for individual patients. nih.gov While specific studies detailing the use of GEMMs in vinorelbine research are not extensively available in the provided search results, the principles of GEMM technology are highly applicable. For instance, a phase III study (BOLERO-3) was designed to evaluate the combination of everolimus (B549166) with vinorelbine and trastuzumab, and GEMMs could be employed to preclinically model the patient population for such a trial. nih.gov

Table 2: Potential Applications of GEMMs in Vinorelbine Research

| GEMM Characteristic | Potential Research Application with Vinorelbine |

| Specific oncogene expression (e.g., MMTV-Neu) | Evaluate vinorelbine efficacy in a specific breast cancer subtype. nih.gov |

| Tumor suppressor gene deletion (e.g., p53) | Investigate the role of tumor suppressor status on vinorelbine sensitivity. mdpi.com |

| Inducible or conditional mutations | Study the timing of vinorelbine intervention during tumor progression. nih.gov |

| Humanized genetic elements | Assess the interaction of vinorelbine with human-specific drug targets. |

Orthotopic Models in Preclinical Efficacy Assessment

Orthotopic models, where tumor cells or tissues are implanted into the corresponding organ of origin in an animal model, provide a more clinically relevant environment for evaluating the efficacy of anticancer agents like vinorelbine compared to subcutaneous models. frontiersin.orgaacrjournals.org This approach allows for the investigation of tumor growth, invasion, and metastasis in a more natural setting.

In vinorelbine research, orthotopic models have been used to assess its antitumor activity against various human cancers. For example, in models of human non-small cell lung cancer (NCI-H460 and A549), vinorelbine has been compared to other investigational drugs, demonstrating its activity in increasing the survival of the animals. aacrjournals.org Similarly, in orthotopic models of hepatocellular carcinoma (HCC) using patient-derived xenografts (PDXs), vinorelbine has shown efficacy in prolonging survival, with the effect being model-dependent. nih.gov

These models are also instrumental in studying the molecular mechanisms underlying the antitumor effects of vinorelbine. For instance, in the HCC PDX models, the combination therapy was found to attenuate tumor cell proliferation and angiogenesis while enhancing necrosis and apoptosis, and it effectively suppressed the focal adhesion kinase (FAK) pathway. nih.gov

Table 3: Efficacy of Vinorelbine in Orthotopic Models

| Cancer Type | Model | Vinorelbine Treatment Outcome |

| Non-Small Cell Lung Cancer (NCI-H460) | Orthotopic Xenograft | Increased animal survival, with a Treated vs. Control (T/C) value of 119%. aacrjournals.org |

| Non-Small Cell Lung Cancer (A549) | Orthotopic Xenograft | Increased animal survival, with a T/C value of 174%. aacrjournals.org |

| Hepatocellular Carcinoma (HCC) | Patient-Derived Xenograft (PDX) | Significantly extended survival time in multiple HCC models. nih.gov |

| Triple-Negative Matrix-Producing Breast Carcinoma (MPBC) | Patient-Derived Orthotopic Xenograft (PDOX) | Significantly suppressed tumor growth. iiarjournals.org |

Humanized Mouse Models in Vinorelbine Research

Humanized mouse models, which are immunodeficient mice engrafted with human immune cells or tissues, are becoming increasingly important in preclinical research, especially for evaluating immunotherapies. nih.gove-century.usfrontiersin.org These models allow for the in vivo study of interactions between human tumors, the human immune system, and therapeutic agents like vinorelbine.

While direct studies focusing solely on vinorelbine in humanized mice are not prevalent in the provided search results, the application of these models is highly relevant. For example, research on the combination of vinorelbine with checkpoint inhibitors like anti-PD-L1 has been conducted in immunocompetent syngeneic models, and humanized mice would be the next logical step to translate these findings to a human context. nih.gov Humanized mouse models can be used to investigate how vinorelbine modulates the human immune cell landscape and its synergy with immune checkpoint blockade. nih.gove-century.us

There are different types of humanized mouse models, such as those engrafted with human peripheral blood mononuclear cells (PBMCs) or CD34+ hematopoietic stem cells. criver.com The choice of model depends on the specific research question and the duration of the study. criver.com For instance, PBMC-humanized mice are suitable for short-term studies, while CD34+ humanized mice allow for long-term investigations. criver.com

The development of patient-derived xenograft (PDX) models in humanized mice offers a powerful platform for personalized medicine research. e-century.us These models can be used to test the efficacy of vinorelbine, alone or in combination, on a specific patient's tumor in the context of a human immune system. e-century.us

Table 4: Potential Applications of Humanized Mouse Models in Vinorelbine Research

| Humanized Model Type | Potential Research Application with Vinorelbine |

| PBMC-Engrafted | Short-term studies on vinorelbine's modulation of mature human T cell responses. criver.com |

| CD34+ Stem Cell-Engrafted | Long-term studies on the development of human immune responses to tumors treated with vinorelbine. criver.com |

| PDX in Humanized Mice | Evaluating the efficacy of vinorelbine on a specific patient's tumor in the presence of a human immune system. e-century.us |

| Humanized Knock-in Models | Investigating the interaction of vinorelbine with human-specific immune checkpoint proteins. criver.com |

Molecular and Biochemical Techniques in Vinorelbine Research

Gene Expression Profiling (e.g., RNA-seq, qRT-PCR)

Gene expression profiling techniques are essential for understanding the molecular mechanisms of action of vinorelbine and for identifying biomarkers of response. RNA sequencing (RNA-seq) and quantitative real-time polymerase chain reaction (qRT-PCR) are two commonly used methods. rna-seqblog.comcellecta.com

In the context of vinorelbine research, these techniques have been used to investigate changes in gene expression in cancer cells following treatment. For example, a study on non-small cell lung cancer (NSCLC) cell lines (A549, Calu-6, and H1792) used qRT-PCR to assess the expression of the epidermal growth factor receptor (EGFR) gene and several long non-coding RNAs (lncRNAs) after treatment with vinorelbine. nih.govresearchgate.net The study found that vinorelbine treatment led to cell line-dependent changes in the expression profiles of these genes. nih.gov

The lncRNAs investigated, such as CCAT1, CCAT2, GAS5, HOTAIR, MALAT1, NEAT1, and NORAD, are known to be involved in the MAPK signaling pathway. nih.govresearchgate.net The dysregulation of these lncRNAs by vinorelbine suggests that the drug's effects may be mediated, in part, through the modulation of this pathway. researchgate.net

RNA-seq offers a more comprehensive, genome-wide view of gene expression changes compared to the targeted approach of qRT-PCR. cellecta.com While specific RNA-seq studies on vinorelbine were not detailed in the provided search results, this technique could be applied to identify novel genes and pathways affected by vinorelbine treatment, leading to a deeper understanding of its mechanism of action and potential resistance pathways.

Table 5: Gene Expression Changes in NSCLC Cell Lines Treated with Vinorelbine (qRT-PCR)

| Gene/lncRNA | Function/Pathway Association | Observed Change with Vinorelbine | Cell Line Dependence |

| EGFR | Tyrosine kinase receptor | Expression altered | Yes nih.gov |

| CCAT1/CCAT2 | MAPK pathway regulation | Expression altered | Yes nih.gov |

| GAS5 | MAPK pathway regulation | Expression altered | Yes nih.gov |

| HOTAIR | MAPK pathway regulation | Expression altered | Yes nih.gov |

| MALAT1 | MAPK pathway regulation | Expression altered | Yes nih.gov |

| NEAT1 | MAPK pathway regulation | Expression altered | Yes nih.gov |

| NORAD | MAPK pathway regulation | Expression altered | Yes nih.gov |

Proteomic Analysis (e.g., Western Blot, Mass Spectrometry)

Proteomic analysis provides a global view of the protein landscape within a cell or tissue, offering insights into the functional consequences of drug treatment. Techniques like Western blotting and mass spectrometry are central to these investigations. nih.govmdpi.commdpi.com

In vinorelbine-related research, Western blotting has been used to validate findings from other "omics" studies. For instance, in a study analyzing the hydrophobic proteome of breast cancer subtypes, Western blotting was used to confirm the differential expression of proteins identified by mass spectrometry, such as keratins and heat shock proteins. nih.govescholarship.org Although this study did not directly treat cells with vinorelbine, it highlights a common application of the technique in cancer research that is relevant to understanding drug effects.

Mass spectrometry-based proteomics can identify and quantify thousands of proteins, providing a comprehensive picture of cellular changes. mdpi.com This approach can be used to identify proteins and pathways that are modulated by vinorelbine treatment. For example, in a study on hepatocellular carcinoma, while not explicitly detailing the proteomic methods, the findings pointed to the suppression of the focal adhesion kinase (FAK) pathway by a combination of sorafenib and vinorelbine. nih.gov Proteomic analysis would be the direct way to elucidate such pathway-level changes.

Furthermore, proteomic approaches have been used to identify biomarkers of resistance to therapies that include vinorelbine. In a study on HER2-positive early breast cancer, proteomic analysis could be used to find predictors of resistance to a treatment regimen that includes trastuzumab and vinorelbine. nih.gov

Table 6: Common Proteomic Techniques and Their Application in Cancer Research Relevant to Vinorelbine

| Technique | Principle | Application in Vinorelbine Research Context |

| Western Blot | Detects specific proteins using antibodies. | Validate changes in the expression of specific proteins (e.g., p54nrb, keratins, heat shock proteins) following vinorelbine treatment. nih.govpsu.edu |

| Mass Spectrometry (LC-MS/MS) | Identifies and quantifies proteins based on their mass-to-charge ratio. | Global profiling of protein expression changes induced by vinorelbine to identify affected pathways and potential biomarkers. nih.govmdpi.com |

Immunofluorescence and Flow Cytometry for Cellular Analysis

Immunofluorescence and flow cytometry are powerful techniques used to analyze cellular responses to Vinorelbine treatment. These methods allow for the detailed examination of protein expression, cell cycle distribution, and apoptosis induction at the single-cell level.

Immunofluorescence studies have been instrumental in visualizing the effects of Vinorelbine on the microtubule network. For instance, in MDA-MB-231 triple-negative breast cancer cells, immunofluorescence revealed that treatment with 10 μM Vinorelbine leads to the destruction of filamentous tubulin within 15 minutes. researchgate.net This rapid disruption of the microtubule architecture is a hallmark of Vinorelbine's mechanism of action. researchgate.net

Flow cytometry is frequently employed to quantify the effects of Vinorelbine on the cell cycle and apoptosis. In studies involving non-small cell lung cancer (NSCLC) cell lines, flow cytometry has been used to analyze changes in the expression of immune checkpoint molecules following Vinorelbine treatment. researchgate.net For example, in A549, H1703, and H460 cell lines, the expression of various immune checkpoint proteins was assessed after 72 hours of treatment with different concentrations of Vinorelbine. researchgate.net

Furthermore, flow cytometry is crucial for analyzing the immune cell landscape in preclinical models. In studies of Myc-driven B-cell lymphoma and triple-negative breast cancer, flow cytometry has been used to characterize various immune cell populations in the peripheral blood and within tumors. nih.govaacrjournals.org These analyses have revealed that Vinorelbine-containing regimens can significantly alter the numbers of circulating lymphoid and myeloid cells and induce the activation of antigen-presenting cells (APCs), as indicated by increased CD80 expression. aacrjournals.org

Apoptosis, or programmed cell death, induced by Vinorelbine is also commonly measured using flow cytometry. Annexin V/propidium iodide (PI) staining is a standard assay to differentiate between early and late apoptotic cells. nih.gov In A549 NSCLC cells, combining Vinorelbine with TNF-related apoptosis-inducing ligand (TRAIL) resulted in a more potent induction of apoptosis than either drug alone. nih.gov Similarly, in U2OS osteosarcoma cells, staining for activated Caspase-3 (aCasp3) followed by flow cytometry analysis demonstrated a dose-dependent increase in apoptosis after a 4-hour exposure to Vinorelbine. nih.gov

The following table summarizes the applications of immunofluorescence and flow cytometry in Vinorelbine research:

| Technique | Application | Cell Line/Model | Key Findings |

| Immunofluorescence | Visualization of microtubule disruption | MDA-MB-231 | Destruction of filamentous tubulin within 15 minutes of treatment. researchgate.net |

| Flow Cytometry | Analysis of immune checkpoint molecule expression | A549, H1703, H460 | Altered expression of immune checkpoint proteins after 72 hours. researchgate.net |

| Flow Cytometry | Characterization of immune cell populations | Myc-driven B-cell lymphoma, 4T1 breast cancer | Altered numbers of circulating lymphoid and myeloid cells; activation of APCs. nih.govaacrjournals.org |

| Flow Cytometry (Annexin V/PI) | Quantification of apoptosis | A549 | Combination with TRAIL enhances apoptosis. nih.gov |

| Flow Cytometry (aCasp3) | Measurement of apoptosis | U2OS | Dose-dependent increase in apoptosis. nih.gov |

Biochemical Tubulin Polymerization Assays

Biochemical tubulin polymerization assays are fundamental in vitro tools for directly assessing the effect of compounds like Vinorelbine on microtubule dynamics. These assays typically use purified tubulin and measure the extent of its polymerization into microtubules in the presence or absence of the drug.

The principle behind these assays is that microtubules scatter light, so their formation can be monitored by measuring the increase in turbidity or absorbance at 340 nm. cytoskeleton.com Alternatively, a fluorescent reporter that binds to microtubules can be used, where the increase in fluorescence intensity corresponds to the degree of polymerization. cytoskeleton.comnih.gov

Studies have consistently shown that Vinorelbine inhibits the polymerization of purified tubulin in a concentration-dependent manner. aacrjournals.org In one study, the concentration of Vinorelbine required to inhibit tubulin polymerization by 50% (IC50) was determined to be 0.80 μM. aacrjournals.org This demonstrates its potent activity as a microtubule-destabilizing agent, comparable to other Vinca alkaloids like vinblastine (B1199706), which had an IC50 of 0.54 μM under similar conditions. aacrjournals.org

These assays are crucial for the primary screening and preclinical development of tubulin inhibitors. cytoskeleton.com They allow for the direct comparison of the potency of different microtubule-targeting agents and for structure-activity relationship (SAR) studies. cytoskeleton.comaacrjournals.org The assays can be performed with tubulin from various sources, including cancer cell lines, to investigate potential differences in drug sensitivity. cytoskeleton.com

The following table summarizes the findings from biochemical tubulin polymerization assays with Vinorelbine:

| Assay Type | Measurement | Key Finding | Reported Value |

| Absorbance-based | Turbidity due to microtubule formation | Inhibition of tubulin polymerization | IC50 = 0.80 μM aacrjournals.org |

| Fluorescence-based | Fluorescence of microtubule-bound reporter | Inhibition of tubulin polymerization | Potency comparable to other Vinca alkaloids. nih.gov |

Cell Viability and Proliferation Assays (In Vitro MTT, Colony Formation)

Cell viability and proliferation assays are essential for evaluating the cytotoxic and cytostatic effects of Vinorelbine in preclinical cancer models. The MTT assay and colony formation assay are two of the most commonly used methods for this purpose.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. In numerous studies, the MTT assay has demonstrated that Vinorelbine reduces the viability of various cancer cell lines in a dose-dependent manner. For example, in a study on non-small cell lung cancer (NSCLC) cell lines, the IC50 values (the concentration of drug that inhibits cell viability by 50%) for Vinorelbine were 33.74 μg/mL for H1975 cells, 60.79 μg/mL for H838 cells, and 66.52 μg/mL for A549 cells. researchgate.net Another study comparing Vinorelbine to other Vinca alkaloids in six human melanoma cell lines found that the IC50 values for Vinorelbine ranged from 1 pM to 10 nM. nih.gov

The colony formation assay , also known as a clonogenic assay, assesses the ability of a single cell to grow into a colony. This assay measures the long-term proliferative capacity of cells after drug treatment. In human melanoma cell lines, a 1-hour exposure to Vinorelbine resulted in a reduction in survival, with IC50 values ranging from 60 nM to 70 nM. nih.gov Studies on NSCLC cell lines have also shown that Vinorelbine, both alone and in combination with other agents like TRAIL, significantly reduces the number of colonies formed compared to untreated control cells. researchgate.netspandidos-publications.com

These assays have consistently shown that Vinorelbine possesses potent in vitro activity against a range of cancer cell types, inhibiting both short-term viability and long-term proliferative potential. nih.govresearchgate.net

The table below summarizes representative findings from MTT and colony formation assays for Vinorelbine:

| Assay | Cell Line(s) | Key Findings | Reported IC50 Values |

| MTT Assay | H1975, H838, A549 (NSCLC) | Dose-dependent cytotoxicity. researchgate.net | 33.74 μg/mL (H1975), 60.79 μg/mL (H838), 66.52 μg/mL (A549) researchgate.net |